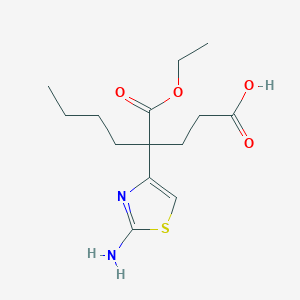![molecular formula C20H25N5O2 B5133769 2-methyl-5-{4-[2-(1-pyrrolidinyl)benzoyl]-1-piperazinyl}-3(2H)-pyridazinone](/img/structure/B5133769.png)
2-methyl-5-{4-[2-(1-pyrrolidinyl)benzoyl]-1-piperazinyl}-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-5-{4-[2-(1-pyrrolidinyl)benzoyl]-1-piperazinyl}-3(2H)-pyridazinone, also known as MPP, is a chemical compound with potential applications in scientific research. It is a pyridazinone derivative, which has been found to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of 2-methyl-5-{4-[2-(1-pyrrolidinyl)benzoyl]-1-piperazinyl}-3(2H)-pyridazinone is not fully understood, but it is believed to involve the modulation of ion channels and receptors. 2-methyl-5-{4-[2-(1-pyrrolidinyl)benzoyl]-1-piperazinyl}-3(2H)-pyridazinone has been found to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and learning and memory. 2-methyl-5-{4-[2-(1-pyrrolidinyl)benzoyl]-1-piperazinyl}-3(2H)-pyridazinone has also been found to modulate the activity of voltage-gated calcium channels, which are involved in neurotransmitter release.
Biochemical and Physiological Effects:
2-methyl-5-{4-[2-(1-pyrrolidinyl)benzoyl]-1-piperazinyl}-3(2H)-pyridazinone has been found to exhibit various biochemical and physiological effects. It has been found to increase the release of acetylcholine and dopamine, two neurotransmitters involved in learning and memory. 2-methyl-5-{4-[2-(1-pyrrolidinyl)benzoyl]-1-piperazinyl}-3(2H)-pyridazinone has also been found to increase the activity of antioxidant enzymes, which can protect against oxidative stress. Additionally, 2-methyl-5-{4-[2-(1-pyrrolidinyl)benzoyl]-1-piperazinyl}-3(2H)-pyridazinone has been found to reduce the production of pro-inflammatory cytokines, which can contribute to neurodegeneration.
実験室実験の利点と制限
2-methyl-5-{4-[2-(1-pyrrolidinyl)benzoyl]-1-piperazinyl}-3(2H)-pyridazinone has several advantages for lab experiments. It is a potent and selective modulator of ion channels and receptors, making it a useful tool for studying the mechanisms of neurotransmission. 2-methyl-5-{4-[2-(1-pyrrolidinyl)benzoyl]-1-piperazinyl}-3(2H)-pyridazinone is also relatively stable and has a long half-life, making it suitable for in vivo studies. However, 2-methyl-5-{4-[2-(1-pyrrolidinyl)benzoyl]-1-piperazinyl}-3(2H)-pyridazinone has some limitations, including its potential toxicity and the need for careful dosing and administration.
将来の方向性
There are several future directions for the study of 2-methyl-5-{4-[2-(1-pyrrolidinyl)benzoyl]-1-piperazinyl}-3(2H)-pyridazinone. One area of research is the development of 2-methyl-5-{4-[2-(1-pyrrolidinyl)benzoyl]-1-piperazinyl}-3(2H)-pyridazinone derivatives with improved pharmacological properties. Another area of research is the study of the neuroprotective effects of 2-methyl-5-{4-[2-(1-pyrrolidinyl)benzoyl]-1-piperazinyl}-3(2H)-pyridazinone in animal models of neurodegenerative diseases. Additionally, the mechanisms of action of 2-methyl-5-{4-[2-(1-pyrrolidinyl)benzoyl]-1-piperazinyl}-3(2H)-pyridazinone and its effects on neurotransmission and neuroinflammation warrant further investigation.
合成法
The synthesis of 2-methyl-5-{4-[2-(1-pyrrolidinyl)benzoyl]-1-piperazinyl}-3(2H)-pyridazinone is a multi-step process that involves the reaction of 2-chloro-5-methylpyridazine with 1-pyrrolidinecarboxamide, followed by the reaction of the resulting intermediate with 4-(2-bromoacetyl)piperazine. The final step involves the reaction of the intermediate with 2,2-dimethylpropanamide. The synthesis method has been optimized to produce high yields of 2-methyl-5-{4-[2-(1-pyrrolidinyl)benzoyl]-1-piperazinyl}-3(2H)-pyridazinone with high purity.
科学的研究の応用
2-methyl-5-{4-[2-(1-pyrrolidinyl)benzoyl]-1-piperazinyl}-3(2H)-pyridazinone has potential applications in scientific research, particularly in the field of neuroscience. It has been found to exhibit neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-methyl-5-{4-[2-(1-pyrrolidinyl)benzoyl]-1-piperazinyl}-3(2H)-pyridazinone has also been found to modulate the activity of ion channels and receptors, making it a useful tool for studying the mechanisms of neurotransmission.
特性
IUPAC Name |
2-methyl-5-[4-(2-pyrrolidin-1-ylbenzoyl)piperazin-1-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-22-19(26)14-16(15-21-22)23-10-12-25(13-11-23)20(27)17-6-2-3-7-18(17)24-8-4-5-9-24/h2-3,6-7,14-15H,4-5,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFRJMOHFNUFFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(C=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(diphenylmethyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5133701.png)
![1-(3,7-dimethyl-6-octen-1-yl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5133702.png)
![1-[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-4-(2-thienylmethyl)-1,4-diazepane](/img/structure/B5133710.png)

![4-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5133719.png)
![methyl N-[(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]glycinate](/img/structure/B5133721.png)
methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5133729.png)
![5-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5133738.png)
![N-{4-[(4-biphenylylcarbonyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B5133742.png)

![5-amino-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5133776.png)
![pentyl (4-{[(3-bromophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5133783.png)
![3-bromo-N-(3-methoxy-5-nitrophenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5133786.png)
![3-methyl-5-{4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5133793.png)